molecular formula C8H5NO2 B13759351 Benzofuran, 3-nitroso- CAS No. 56273-12-2

Benzofuran, 3-nitroso-

Cat. No.: B13759351
CAS No.: 56273-12-2
M. Wt: 147.13 g/mol
InChI Key: AMFRSVRADISJSB-UHFFFAOYSA-N
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Description

Benzofuran, 3-nitroso- is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a nitroso group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran, 3-nitroso- can be achieved through several methods. One common approach involves the nitration of 3-unsubstituted benzofurans. This process typically employs electrophilic nitration using reagents such as nitric acid or nitrogen dioxide under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines to prepare 5-amino- and 5-hydroxy-3-nitrobenzofurans .

Industrial Production Methods: Industrial production of Benzofuran, 3-nitroso- often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: Benzofuran, 3-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, amino derivatives, and nitro compounds .

Mechanism of Action

The mechanism of action of Benzofuran, 3-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: Benzofuran, 3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activities compared to its analogs. The nitroso group allows for specific redox reactions and interactions with biological targets that are not observed in other benzofuran derivatives .

Properties

CAS No.

56273-12-2

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

3-nitroso-1-benzofuran

InChI

InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H

InChI Key

AMFRSVRADISJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)N=O

Origin of Product

United States

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